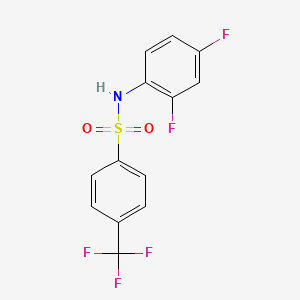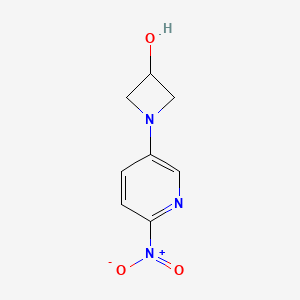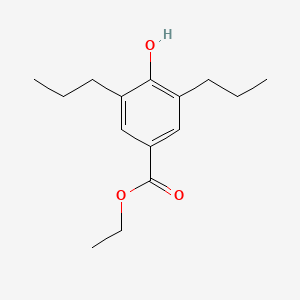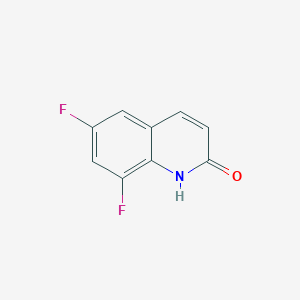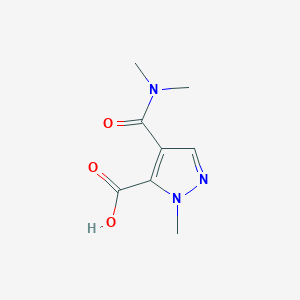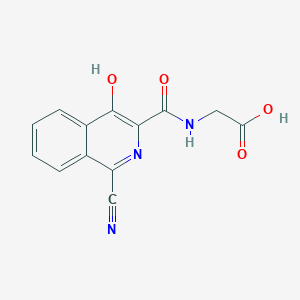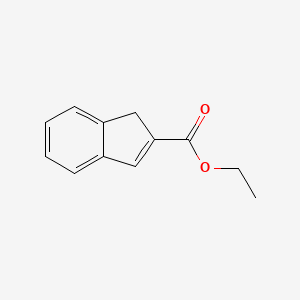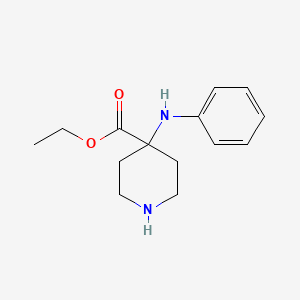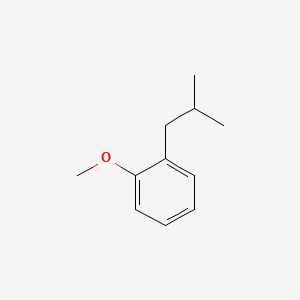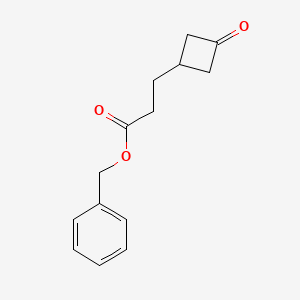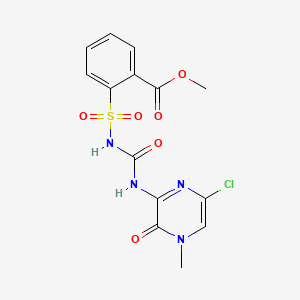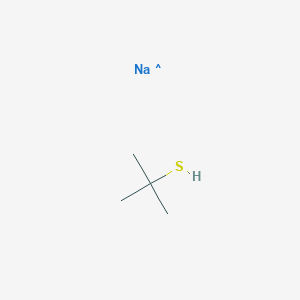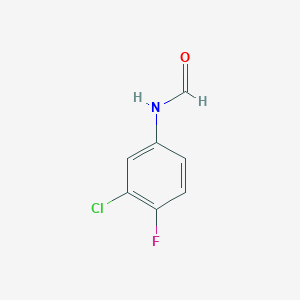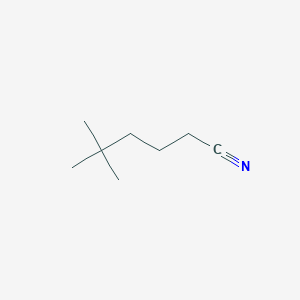
5,5-dimethylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,5-dimethylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexanamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethylhexanamide+SOCl2→this compound+HCl+SO2
This method involves the dehydration of the amide to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed
Hydrolysis: 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-dimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,5-dimethylhexanenitrile depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexanenitrile: A simpler nitrile with a straight-chain structure.
5-Hexenenitrile: Contains a double bond in the carbon chain.
5-Methylhexanenitrile: Similar structure with a single methyl group substitution
Uniqueness
5,5-dimethylhexanenitrile is unique due to the presence of two methyl groups at the 5th position, which can influence its reactivity and physical properties compared to other nitriles. This structural feature can affect its boiling point, solubility, and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
5,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |
Clave InChI |
WVRLZGYZLCMBOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


